molecular formula C12H16O5 B8283325 Methyl 4-(2-methoxyethoxymethoxy)benzoate

Methyl 4-(2-methoxyethoxymethoxy)benzoate

Cat. No.: B8283325
M. Wt: 240.25 g/mol
InChI Key: JTJHVBTXXGIPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methoxyethoxymethoxy)benzoate is a useful research compound. Its molecular formula is C12H16O5 and its molecular weight is 240.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

methyl 4-(2-methoxyethoxymethoxy)benzoate

InChI

InChI=1S/C12H16O5/c1-14-7-8-16-9-17-11-5-3-10(4-6-11)12(13)15-2/h3-6H,7-9H2,1-2H3

InChI Key

JTJHVBTXXGIPNQ-UHFFFAOYSA-N

Canonical SMILES

COCCOCOC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.2 g (78.9 mmol) of 60% sodium hydride are added to a solution of 10 g (65.7 mmol) of methyl 4-hydroxybenzoate in 50 ml of tetrahydrofuran and 50 ml of dimethylformamide. The reaction medium is stirred at ambient temperature for 20 minutes then 8.3 g (72.3 mmol) of 2-methoxyethoxymethyl chloride are added. After stirring for 24 h at ambient temperature, the mixture is poured over water then extracted with ethyl acetate. The organic phase is washed with water then with a saturated aqueous solution of sodium chloride, dried over magnesium sulphate, filtered and concentrated. 16 g (100%) of methyl 4-(2-methoxyethoxymethoxy)benzoate are obtained in the form of a colourless oil.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.